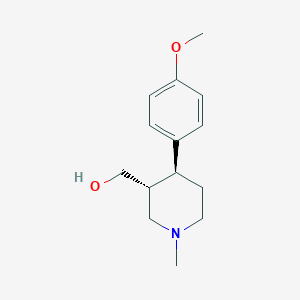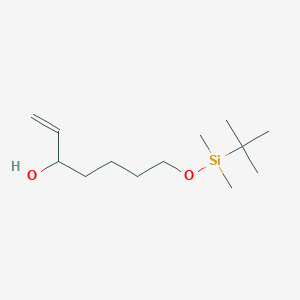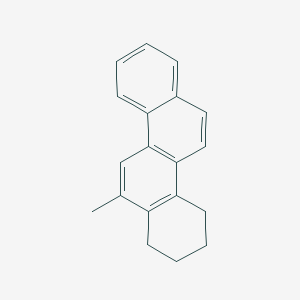
2-Bromoacetyl Bromide-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromoacetyl Bromide-d2 is a deuterium-labeled derivative of 2-bromoacetyl bromide. It is a stable isotope-labeled compound with the molecular formula C₂D₂Br₂O and a molecular weight of 203.857 . This compound is primarily used in scientific research, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
作用机制
Target of Action
The primary target of 2-Bromoacetyl Bromide-d2 is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals.
Mode of Action
Its mechanism of action lies in its ability to transfer a deuterated bromoacetyl group to other molecules during organic synthesis. This specific isotopic labeling proves valuable in various spectroscopic techniques used to study reaction mechanisms and track the movement of atoms within molecules.
Biochemical Pathways
Given its reactivity, it can be inferred that it may participate in various biochemical reactions, including esterification and alkylation .
Pharmacokinetics
Due to its reactivity, it is likely to undergo rapid transformation in biological systems .
Result of Action
The result of the action of this compound is primarily the introduction of a deuterated bromoacetyl group onto other molecules. This can be used to synthesize isotopically labeled compounds, which are valuable tools in various spectroscopic techniques for elucidating reaction mechanisms and tracing isotopic pathways.
Action Environment
The action of this compound is highly dependent on the environment. It is a very reactive compound that can react with many substances, including water, alcohols, amines, acids, bases, and sulfites . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by environmental factors such as pH, temperature, and the presence of other reactive substances .
生化分析
Biochemical Properties
2-Bromoacetyl Bromide-d2 plays a significant role in biochemical reactions as an acylating agent. It interacts with various enzymes, proteins, and other biomolecules by transferring its deuterated bromoacetyl group. This interaction is crucial for studying enzyme mechanisms and protein modifications. For instance, it can react with amines to form azido acetamides, which are important intermediates in the synthesis of various bioactive compounds . The compound’s ability to form stable covalent bonds with biomolecules makes it a valuable tool in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves the transfer of the deuterated bromoacetyl group to target biomolecules. This transfer can occur through nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol group on the target molecule . This covalent modification can inhibit or activate enzymes by altering their active sites or by inducing conformational changes. Additionally, the deuterium atom can provide valuable insights into reaction mechanisms by serving as a tracer in spectroscopic studies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under controlled conditions but can hydrolyze in the presence of water, leading to the formation of bromoacetic acid and hydrogen bromide . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained enzyme inhibition or activation. These effects can be monitored using various biochemical assays and spectroscopic techniques.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects such as tissue damage and inflammation . Threshold effects have been observed, where a certain concentration of the compound is required to achieve a measurable biological effect. Toxicological studies in animal models are essential for determining safe and effective dosage ranges for biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze acylation reactions. The compound can be metabolized by enzymes such as acetyltransferases, which transfer the deuterated bromoacetyl group to specific substrates . This modification can affect metabolic flux and alter the levels of key metabolites within the cell. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into the cell via membrane transporters and subsequently bind to cytoplasmic or nuclear proteins. This distribution pattern can affect the compound’s biological activity and its ability to modify target biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum These localization patterns can influence the compound’s activity and function, as well as its ability to interact with target proteins and enzymes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoacetyl Bromide-d2 typically involves the bromination of acetyl bromide with deuterium-labeled reagents. One common method includes the reaction of acetyl bromide with deuterium oxide (D₂O) in the presence of a brominating agent such as phosphorus tribromide (PBr₃) or bromine (Br₂). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and brominating agents in large reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .
化学反应分析
Types of Reactions
2-Bromoacetyl Bromide-d2 undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form substituted products.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) are often used to facilitate reactions.
Solvents: Organic solvents like dichloromethane and chloroform are commonly used.
Major Products Formed
科学研究应用
2-Bromoacetyl Bromide-d2 has several applications in scientific research:
NMR Spectroscopy: It is used to study isotope shifts and simplify NMR spectra by incorporating deuterium into specific positions of molecules.
Mechanistic Studies: It helps trace the fate of protons in reaction mechanisms, providing insights into reaction pathways and kinetics.
Labeling and Tracing: It is used in organic synthesis for labeling and tracing studies, particularly in the development of new pharmaceuticals and materials.
相似化合物的比较
Similar Compounds
Bromoacetyl Bromide: The non-deuterated version of 2-Bromoacetyl Bromide-d2, with similar chemical properties but without the isotopic labeling.
Chloroacetyl Chloride: Another acylating agent used in similar reactions but with chlorine instead of bromine.
2-Bromopropionyl Bromide: A related compound with an additional carbon atom in the acyl group.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and mechanistic studies. The presence of deuterium atoms allows for the differentiation of signals in NMR spectra and the tracing of proton movements, making it a valuable tool in scientific research.
属性
CAS 编号 |
40897-88-9 |
|---|---|
分子式 |
C2H2Br2O |
分子量 |
203.86 g/mol |
IUPAC 名称 |
2-bromo-2,2-dideuterioacetyl bromide |
InChI |
InChI=1S/C2H2Br2O/c3-1-2(4)5/h1H2/i1D2 |
InChI 键 |
LSTRKXWIZZZYAS-DICFDUPASA-N |
手性 SMILES |
[2H]C([2H])(C(=O)Br)Br |
规范 SMILES |
C(C(=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B1145289.png)



